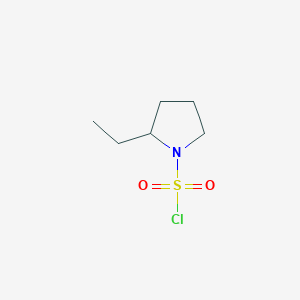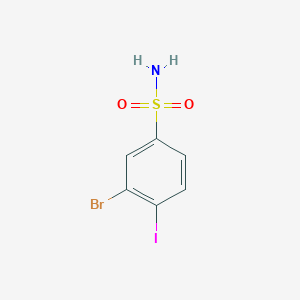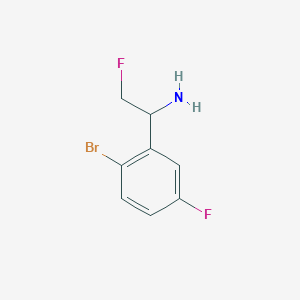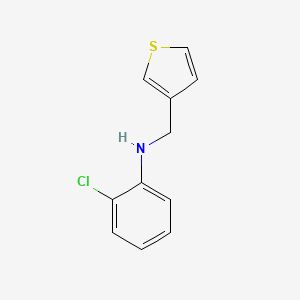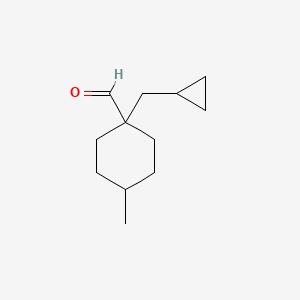
1-(Cyclopropylmethyl)-4-methylcyclohexane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-4-methylcyclohexane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclopropylmethyl group attached to a cyclohexane ring, which also bears a methyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)-4-methylcyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of an aldehyde in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This reaction typically proceeds with high yields and involves the formation of a cyclopropyl group from a suitable precursor .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale cyclopropanation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Cyclopropylmethyl)-4-methylcyclohexane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of 1-(Cyclopropylmethyl)-4-methylcyclohexane-1-carboxylic acid.
Reduction: Formation of 1-(Cyclopropylmethyl)-4-methylcyclohexane-1-methanol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(Cyclopropylmethyl)-4-methylcyclohexane-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(Cyclopropylmethyl)-4-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The cyclopropylmethyl group can engage in hyperconjugation, stabilizing carbocations and influencing reaction pathways. The aldehyde functional group can form Schiff bases with amines, leading to various biological and chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Cyclopropylmethyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of an aldehyde.
1-Methylcyclopropene: A cyclopropene derivative used as a plant growth regulator.
Cyclopropylmethyl bromide: A simpler compound with a bromide group instead of a cyclohexane ring .
Uniqueness
1-(Cyclopropylmethyl)-4-methylcyclohexane-1-carbaldehyde is unique due to its combination of a cyclopropylmethyl group, a cyclohexane ring, and an aldehyde functional group
Propriétés
Formule moléculaire |
C12H20O |
|---|---|
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
1-(cyclopropylmethyl)-4-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-10-4-6-12(9-13,7-5-10)8-11-2-3-11/h9-11H,2-8H2,1H3 |
Clé InChI |
MKQTULSPXDMVKN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)(CC2CC2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



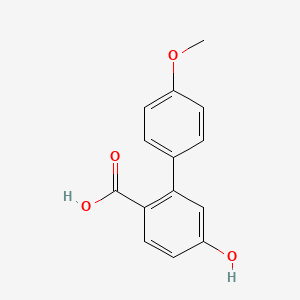
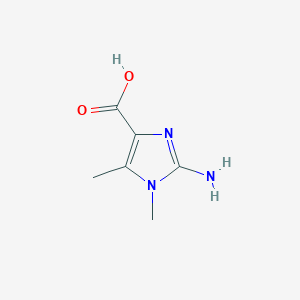
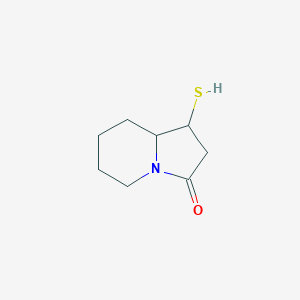

![5-(chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole](/img/structure/B13240640.png)
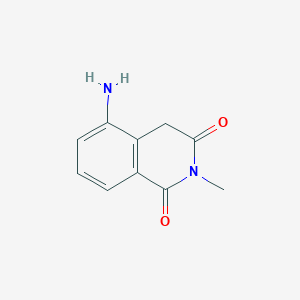

![[2-(3-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13240664.png)
![([1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine](/img/structure/B13240665.png)
